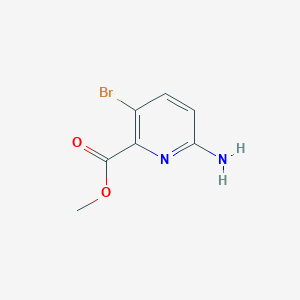

Methyl 6-amino-3-bromopicolinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-amino-3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUKTIBOUBUOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443118 | |

| Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178876-83-0 | |

| Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-amino-3-bromopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 6-amino-3-bromopicolinate, a key building block in the development of novel pharmaceuticals and other specialty chemicals. This document details the experimental protocol for its synthesis, presents key characterization data in a structured format, and visualizes the synthetic workflow.

Physicochemical and Safety Data

A summary of the key properties and safety information for methyl 6-amino-3-bromopicolinate is presented below.

| Property | Value | Reference |

| CAS Number | 178876-83-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][5] |

| Molecular Weight | 231.05 g/mol | [2][5] |

| Physical Form | Solid | [1] |

| Purity | ≥96-97% | [1][2] |

| Storage Temperature | Room Temperature, Keep in dark place, inert atmosphere | [1][3] |

| Signal Word | Warning | [1][6] |

| Hazard Statements | H302, H315, H319, H335 | [1][6] |

Synthesis Protocol

The synthesis of methyl 6-amino-3-bromopicolinate is achieved through the bromination of methyl 6-aminopyridine-2-carboxylate. The following protocol is based on established procedures.[4]

Materials:

-

Methyl 6-aminopyridine-2-carboxylate

-

Bromine

-

Chloroform

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL).

-

Bromination: While stirring at room temperature, slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture for 40 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with chloroform. Wash the organic phase sequentially with a saturated sodium thiosulfate solution and then with water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent. This will yield methyl 6-amino-3-bromopyridine-2-carboxylate as a yellow solid.[4]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of methyl 6-amino-3-bromopicolinate.

Caption: Workflow for the synthesis of methyl 6-amino-3-bromopicolinate.

Characterization Data

The synthesized methyl 6-amino-3-bromopicolinate can be characterized by various analytical techniques. The table below summarizes the available data.

| Analysis | Result |

| Yield | 22% |

| Mass Spectrum (ESI) | m/z: 231.0 [M+H]⁺ |

| ¹H NMR (400MHz, CDCl₃) | δ (ppm) = 7.60 (d, J = 8.72Hz, 1H), 6.47 (d, J = 7.88Hz, 1H), 4.71 (s, 2H), 3.94 (s, 3H) |

Note: The synthesis also isolates the isomer methyl 6-amino-5-bromopyridine-2-carboxylate as a by-product in a 19% yield.[4]

-

Isomer Mass Spectrum (ESI): m/z: 231.2 [M+H]⁺[4]

-

Isomer ¹H NMR (400MHz, CDCl₃): δ (ppm) = 7.76 (d, J = 7.88Hz, 1H), 7.34 (d, J = 7.92Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[4]

This guide provides essential information for the synthesis and characterization of methyl 6-amino-3-bromopicolinate, facilitating its use in further research and development activities. For more detailed safety precautions, please refer to the Safety Data Sheet (SDS).

References

- 1. Methyl 6-amino-3-bromopicolinate | 178876-83-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 178876-83-0|Methyl 6-amino-3-bromopicolinate|BLD Pharm [bldpharm.com]

- 4. Methyl 6-amino-3-bromopicolinate | 178876-83-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Methyl 3-amino-6-bromopicolinate | 866775-09-9 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3-bromopicolinate is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a reactive bromine atom, an amino group, and a methyl ester on a picolinate scaffold makes it a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on the development of kinase inhibitors and antitubercular agents.

Chemical and Physical Properties

Methyl 6-amino-3-bromopicolinate is a solid at room temperature and should be stored in a cool, dark place under an inert atmosphere to ensure its stability.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 178876-83-0 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1][2] |

| Purity | ≥96% | [1][2] |

| Appearance | Yellow to pale yellow solid | |

| Storage | 4°C, protect from light, stored under nitrogen | [1][2] |

| SMILES | O=C(OC)C1=NC(N)=CC=C1Br | [1][2] |

| InChI Key | FETASVOVQOWEBL-UHFFFAOYSA-N |

Synthesis

A common synthetic route to Methyl 6-amino-3-bromopicolinate involves the bromination of Methyl 6-aminopicolinate. The reaction is typically carried out by treating the starting material with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent.

Experimental Protocol: Synthesis of Methyl 6-amino-3-bromopicolinate

Materials:

-

Methyl 6-aminopicolinate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve Methyl 6-aminopicolinate in anhydrous acetonitrile in a reaction vessel.

-

Slowly add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution at room temperature while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 6-amino-3-bromopicolinate.

Reactivity and Synthetic Applications

The chemical versatility of Methyl 6-amino-3-bromopicolinate stems from the presence of three key functional groups: the bromine atom at the 3-position, the amino group at the 6-position, and the methyl ester at the 2-position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position of the picolinate ring.

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in introducing diverse amine functionalities at the 3-position of the picolinate core.

General Experimental Workflow for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Applications in Drug Discovery

The 6-aminopicolinate scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of Methyl 6-amino-3-bromopicolinate are of particular interest in the development of kinase inhibitors and antitubercular agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The picolinate scaffold has been utilized in the design of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Simplified Signaling Pathway of a Picolinate-Based VEGFR-2 Inhibitor

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a picolinate-based compound.

Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. There is an urgent need for new drugs with novel mechanisms of action to combat drug-resistant strains. The picolinate scaffold has been explored for the development of antitubercular agents. One promising target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II). Inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

Simplified Mechanism of Action of an InhA Inhibitor

References

physical and chemical properties of Methyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3-bromopicolinate is a substituted pyridine derivative with the CAS Number 178876-83-0.[1][2][3] It serves as a valuable building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its structure, featuring an amino group, a bromine atom, and a methyl ester on the picolinate scaffold, provides multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of its known physical and chemical properties, along with detailed experimental protocols for its synthesis and purification.

Physical and Chemical Properties

The physical and chemical properties of Methyl 6-amino-3-bromopicolinate are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 178876-83-0 | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 231.05 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 94.0 - 98.0 °C | |

| Purity | >98.0% (GC), ≥96% | [2] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [2] |

| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate | [4] |

| Synonyms | Methyl 6-amino-3-bromopyridine-2-carboxylate, 6-Amino-3-bromopicolinic Acid Methyl Ester | [2] |

Computational Data

Computationally derived properties provide insights into the molecule's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.2129 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

| Spectrum Type | Data | Reference(s) |

| Mass Spectrum (ESI) | m/e: 231.0 [M+H]⁺ | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.76 (d, J = 7.88Hz, 1H), 7.34 (d, J = 7.92Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H) | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of Methyl 6-amino-3-bromopicolinate.

Synthesis of Methyl 6-amino-3-bromopicolinate

The synthesis involves the bromination of Methyl 6-aminopicolinate.[1]

Materials:

-

Methyl 6-aminopyridine-2-carboxylate

-

Bromine

-

Chloroform

Procedure:

-

Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL).[1]

-

Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture at room temperature.[1]

-

Stir the reaction mixture for 40 hours at room temperature.[1]

-

Upon completion, proceed with the workup and purification steps.

Workup and Purification

Materials:

-

Chloroform

-

Saturated sodium thiosulfate solution

-

Water

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

Dilute the reaction mixture with chloroform.[1]

-

Wash the mixture sequentially with a saturated sodium thiosulfate solution and then with water.[1]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[1]

-

Concentrate the organic phase under reduced pressure to remove the solvent.[1]

-

Purify the resulting residue by silica gel column chromatography, using an ethyl acetate/hexane mixture as the eluent to afford Methyl 6-amino-3-bromopicolinate as a yellow solid.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 6-amino-3-bromopicolinate.

Caption: Workflow for the synthesis and purification of Methyl 6-amino-3-bromopicolinate.

Safety Information

For detailed safety information, including hazard statements and precautionary measures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. The compound is intended for research use only and not for diagnostic or therapeutic use.[3]

References

An In-depth Technical Guide on Methyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on methyl 6-amino-3-bromopicolinate, with a focus on its solubility characteristics and its role as a chemical intermediate. Due to the limited publicly available quantitative data, this guide also furnishes a general experimental protocol for solubility determination and illustrates the compound's utility in synthetic chemistry.

Solubility Data

Currently, specific quantitative solubility data for methyl 6-amino-3-bromopicolinate in various solvents and at different temperatures is not extensively documented in publicly accessible literature. However, qualitative insights into its solubility can be inferred from its synthesis and purification procedures described in the literature.

Table 1: Qualitative Solubility of Methyl 6-amino-3-bromopicolinate

| Solvent System | Observation | Source |

| Chloroform | The compound is soluble in chloroform, as it is used as a reaction solvent during its synthesis. | [1] |

| Ethyl Acetate/Hexane | The compound is soluble in mixtures of ethyl acetate and hexane, as this solvent system is used as the eluent for purification by silica gel column chromatography. This suggests that its solubility can be modulated by varying the polarity of the solvent mixture. | [1] |

| Water | The synthesis protocol involves washing the organic phase with saturated sodium thiosulfate solution and water, indicating that the compound has low solubility in aqueous solutions. | [1] |

It is important to note that these are qualitative observations. For quantitative applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of a solid compound like methyl 6-amino-3-bromopicolinate in various solvents.

Objective: To determine the saturation solubility of methyl 6-amino-3-bromopicolinate in a given solvent at a specific temperature.

Materials:

-

Methyl 6-amino-3-bromopicolinate (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for solvent evaporation

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 6-amino-3-bromopicolinate to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the empty evaporation dish.

-

Place the dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize degradation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the solid residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the weight of the empty dish from the final weight of the dish with the residue.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

-

Experimental Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a solid compound.

Role in Synthetic Chemistry

While no specific signaling pathways involving methyl 6-amino-3-bromopicolinate have been identified in the available literature, its primary application is as a versatile intermediate in organic synthesis. The presence of amino, bromo, and methyl ester functional groups on a pyridine ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]

The bromo substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be a site for acylation, alkylation, or diazotization reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Synthetic Utility of Methyl 6-amino-3-bromopicolinate

Caption: Role of methyl 6-amino-3-bromopicolinate as a synthetic intermediate.

References

Spectroscopic and Spectrometric Characterization of Methyl 6-amino-3-bromopicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Methyl 6-amino-3-bromopicolinate. Detailed experimental protocols and data interpretation are included to support researchers in the identification and characterization of this molecule.

Compound Information

| Parameter | Value |

| Chemical Name | Methyl 6-amino-3-bromopicolinate |

| CAS Number | 178876-83-0[1][2] |

| Molecular Formula | C₇H₇BrN₂O₂[1][2] |

| Molecular Weight | 231.05 g/mol [1][2] |

| Structure | |

|

Spectroscopic and Spectrometric Data

¹H NMR Data

A summary of the proton NMR data is presented below. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.76 | Doublet (d) | 7.88 | 1H | Aromatic CH |

| 7.34 | Doublet (d) | 7.92 | 1H | Aromatic CH |

| 5.23 | Singlet (s) | - | 2H | -NH₂ |

| 3.94 | Singlet (s) | - | 3H | -OCH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-NH₂ |

| ~148 | Quaternary C (C-COOCH₃) |

| ~140 | Aromatic CH |

| ~115 | Aromatic CH |

| ~108 | C-Br |

| ~52 | -OCH₃ |

Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) data confirms the molecular weight of the compound.

| m/z | Ion |

| 231.0, 231.2 | [M+H]⁺ |

The presence of two peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the acquisition of NMR and mass spectrometry data for small molecules like Methyl 6-amino-3-bromopicolinate.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of Methyl 6-amino-3-bromopicolinate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

3.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Experiment: Standard one-dimensional proton spectrum.

-

Typical Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 10-12 ppm

-

3.1.3. ¹³C NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Experiment: One-dimensional carbon spectrum with proton decoupling.

-

Typical Parameters:

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 200-220 ppm

-

Mass Spectrometry Protocol

3.2.1. Sample Preparation

-

Prepare a stock solution of Methyl 6-amino-3-bromopicolinate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

3.2.2. ESI-MS Analysis

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

-

Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Typical Parameters for Direct Infusion:

-

Flow Rate: 5-10 µL/min

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂) Flow Rate: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

Mass Range: m/z 50-500

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Methyl 6-amino-3-bromopicolinate.

Caption: Workflow for the synthesis and characterization of Methyl 6-amino-3-bromopicolinate.

This guide provides foundational data and methodologies to aid in the scientific investigation and application of Methyl 6-amino-3-bromopicolinate. The provided protocols are starting points and may require optimization based on the specific instrumentation and experimental conditions.

References

Structural Analysis of Methyl 6-amino-3-bromopicolinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its structural features is paramount for its effective utilization in synthetic chemistry. This technical guide provides a detailed overview of the structural analysis of Methyl 6-amino-3-bromopicolinate, compiling available spectroscopic and computational data. Due to the absence of publicly available single-crystal X-ray diffraction data, this guide focuses on characterization through spectroscopic methods and computational predictions.

Chemical Identity and Physical Properties

Methyl 6-amino-3-bromopicolinate is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 178876-83-0 | [2][3][4] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][3][4] |

| Molecular Weight | 231.05 g/mol | [2][3][4] |

| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate | [1] |

| Synonym | Methyl 6-amino-3-bromopyridine-2-carboxylate | [2][4] |

| Physical Form | Solid, Yellow Solid, Crystal - Powder | [1][2] |

| Storage | Room Temperature, 4°C, protect from light, stored under nitrogen | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 6-amino-3-bromopicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the proton environment in the molecule. There appears to be some discrepancy in the reported chemical shifts in the available literature, which may be attributable to differences in solvents or experimental conditions.

Table 2.1: ¹H NMR Spectroscopic Data for Methyl 6-amino-3-bromopicolinate

| Source | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ChemicalBook | CDCl₃ (400MHz) | 7.60 | d | 8.72 | H-4 |

| 6.47 | d | 7.88 | H-5 | ||

| 4.71 | s | -NH₂ | |||

| 3.94 | s | -OCH₃ | |||

| ChemicalBook (Isomer) | CDCl₃ (400MHz) | 7.76 | d | 7.88 | Aromatic H |

| 7.34 | d | 7.92 | Aromatic H | ||

| 5.23 | s | -NH₂ | |||

| 3.94 | s | -OCH₃ |

Note: The assignment of aromatic protons is based on typical pyridine substitution patterns. The broad singlet for the amino protons is characteristic.

As of the date of this document, no publicly available ¹³C NMR data for Methyl 6-amino-3-bromopicolinate has been found.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this analysis.

Table 2.2: Mass Spectrometry Data for Methyl 6-amino-3-bromopicolinate

| Technique | m/z | Ion | Source |

| ESI | 231.0 | [M+H]⁺ | [2] |

| ESI | 231.2 | [M+H]⁺ | [2] |

Note: The presence of bromine would result in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio), which is a key diagnostic feature.

Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Absorption Bands for Methyl 6-amino-3-bromopicolinate

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3500-3300 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (methyl) | 2950-2850 | Stretching |

| C=O (ester) | 1730-1715 | Stretching |

| C=C, C=N (aromatic) | 1600-1450 | Stretching |

| C-O (ester) | 1300-1000 | Stretching |

| C-Br | 600-500 | Stretching |

Crystallographic Data

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield any single-crystal X-ray diffraction data for Methyl 6-amino-3-bromopicolinate. Therefore, precise bond lengths, bond angles, and torsion angles from experimental crystal structures are not available at this time.

Computational Data

In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the molecule's properties.

Table 4.1: Computational Data for Methyl 6-amino-3-bromopicolinate

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [4] |

| LogP | 1.2129 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

Experimental Protocols

Synthesis of Methyl 6-amino-3-bromopicolinate

A general procedure for the synthesis involves the bromination of Methyl 6-aminopicolinate.[2]

Protocol:

-

Dissolution: Dissolve Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as chloroform.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture for an extended period (e.g., 40 hours).

-

Work-up: Dilute the reaction mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield Methyl 6-amino-3-bromopicolinate as a yellow solid.[2]

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR spectra on a 300 MHz or 400 MHz spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations

Caption: Synthetic workflow for Methyl 6-amino-3-bromopicolinate.

Caption: Experimental workflow for structural characterization.

Conclusion

The structural characterization of Methyl 6-amino-3-bromopicolinate is primarily based on spectroscopic techniques, including ¹H NMR and mass spectrometry, supplemented by computational predictions. While these methods provide substantial evidence for the compound's structure, the absence of single-crystal X-ray diffraction data precludes a definitive analysis of its solid-state conformation and precise geometric parameters. The conflicting ¹H NMR data reported in the literature highlights the need for careful and standardized experimental work. This guide provides a foundational understanding of the structural aspects of this important synthetic intermediate, which is crucial for its application in research and development.

References

An In-depth Technical Guide to Methyl 6-amino-3-bromopicolinate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-3-bromopicolinate, a substituted pyridine derivative, has emerged as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique arrangement of amino, bromo, and methyl ester functional groups on the picolinate scaffold allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery and history of Methyl 6-amino-3-bromopicolinate, detailed experimental protocols for its synthesis, and a summary of its applications in contemporary drug discovery.

Introduction and Physicochemical Properties

Methyl 6-amino-3-bromopicolinate is a heterocyclic compound with the chemical formula C₇H₇BrN₂O₂. The presence of a bromine atom and an amino group on the pyridine ring, along with a methyl ester, provides multiple reaction sites for chemists to build molecular complexity. It is primarily utilized as a synthetic intermediate.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate |

| Synonyms | Methyl 6-amino-3-bromopyridine-2-carboxylate |

| CAS Number | 178876-83-0 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Solid |

| Purity | Typically ≥96% |

Discovery and History

The precise first synthesis and discovery of Methyl 6-amino-3-bromopicolinate is not well-documented in publicly accessible academic literature as a landmark discovery. Instead, its appearance seems to be driven by its utility as a building block in patent literature for the synthesis of more complex molecules.

An early documented synthesis of Methyl 6-amino-3-bromopicolinate appears in a 2008 patent application, JPWO2008084717A1.[1] This patent describes its synthesis as an intermediate for creating novel tricyclic compounds intended for pharmaceutical use. This suggests that the compound was likely developed in the early 21st century as a useful scaffold for combinatorial chemistry and drug discovery programs.

Subsequent patent applications have further solidified its role as a key intermediate. For instance, recent patents from 2023 and 2024 describe its use in the synthesis of novel HIV capsid inhibitors and HPK1 antagonists, respectively. This highlights its continued relevance in the development of modern therapeutics.

Experimental Protocols

The most common synthetic route to Methyl 6-amino-3-bromopicolinate involves the bromination of its precursor, Methyl 6-aminopicolinate.

Synthesis of Methyl 6-amino-3-bromopicolinate from Methyl 6-aminopicolinate

A general and early reported procedure for the synthesis of Methyl 6-amino-3-bromopicolinate is detailed in patent literature.[1]

Reaction Scheme:

A representative synthesis of Methyl 6-amino-3-bromopicolinate.

Materials:

-

Methyl 6-aminopicolinate (1 equivalent)

-

Sodium Carbonate (0.63 equivalents)

-

Acetic Acid (as solvent)

-

Bromine (1.25 equivalents)

Procedure:

-

A suspension of Methyl 6-aminopicolinate and sodium carbonate in acetic acid is prepared in a suitable reaction vessel.

-

Bromine is added to the suspension.

-

The reaction mixture is stirred at room temperature for several hours (e.g., 7 hours).[1]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield Methyl 6-amino-3-bromopicolinate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 6-aminopicolinate (5.98 g, 39.5 mmol) | [1] |

| Bromine | 7.89 g, 49.4 mmol | [1] |

| Sodium Carbonate | 2.64 g, 24.9 mmol | [1] |

| Solvent | Acetic Acid (150 mL) | [1] |

| Reaction Time | 7 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

Applications in Drug Discovery and Organic Synthesis

Methyl 6-amino-3-bromopicolinate serves as a versatile intermediate in the synthesis of a variety of complex molecules, primarily driven by its utility in cross-coupling reactions and other functional group transformations.

-

Suzuki Coupling: The bromo substituent is well-positioned for palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyridine ring.

-

Other Cross-Coupling Reactions: It can also participate in other cross-coupling reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination, providing access to a diverse array of substituted picolinates.

-

Pharmaceutical Scaffolding: As evidenced by its use in recent patent literature, this compound is a key building block for the synthesis of novel therapeutic agents, including antiviral and kinase inhibitors. The picolinate core is a common motif in many biologically active compounds.

Synthetic utility of Methyl 6-amino-3-bromopicolinate.

Conclusion

Methyl 6-amino-3-bromopicolinate is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery. While its initial discovery is not prominently documented, its utility is clearly demonstrated in the patent literature from the early 2000s to the present day. The synthetic protocols for its preparation are well-established, and its reactivity allows for the creation of a diverse range of complex molecules. For researchers and scientists in the field of drug development, Methyl 6-amino-3-bromopicolinate represents a key intermediate for the construction of novel therapeutic agents.

References

Methyl 6-amino-3-bromopicolinate: A Versatile Scaffold for Modern Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-3-bromopicolinate is a strategically substituted pyridine derivative that serves as a highly versatile building block in medicinal chemistry, drug discovery, and agrochemical research. Its unique arrangement of functional groups—a nucleophilic amino group, a synthetically tractable bromine atom, and a readily modifiable methyl ester—offers multiple avenues for chemical elaboration, enabling the construction of diverse molecular libraries for biological screening. This guide explores the potential research applications of this compound, providing insights into its synthetic utility, hypothetical biological data for its derivatives, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Molecular Features and Synthetic Potential

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) possesses a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . The intrinsic reactivity of its functional groups makes it an ideal starting material for the synthesis of more complex molecules.

-

The Bromine Atom: The bromine at the 3-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl substituents, significantly expanding the chemical space accessible from this scaffold.

-

The Amino Group: The 6-amino group can act as a nucleophile or a point for further functionalization. It can be acylated to form amides, derivatized into ureas or thioureas, or used in condensation reactions.

-

The Methyl Picolinate Moiety: The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This picolinamide motif is prevalent in many biologically active molecules.

Potential Research Applications

The structural motifs accessible from Methyl 6-amino-3-bromopicolinate are featured in a variety of bioactive compounds, suggesting its utility in several research domains.

Kinase Inhibitors for Oncology

The picolinamide scaffold is a key feature in a number of kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Derivatives of Methyl 6-amino-3-bromopicolinate could be synthesized and evaluated as potential VEGFR-2 inhibitors.

Hypothetical Biological Data for Picolinamide Derivatives

The following table presents hypothetical in vitro biological data for a series of compounds derived from Methyl 6-amino-3-bromopicolinate, targeting the VEGFR-2 kinase and the A549 lung cancer cell line. This data is illustrative and based on published activities for structurally related picolinamide-based inhibitors.[1][2]

| Compound ID | R¹ Group (at 3-position) | R² Group (amide at 2-position) | VEGFR-2 IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) |

| M6A3B-001 | Phenyl | 4-Fluoroaniline | 150 | 15.2 |

| M6A3B-002 | 4-Methoxyphenyl | 4-Fluoroaniline | 95 | 10.8 |

| M6A3B-003 | 2-Thienyl | 4-Fluoroaniline | 210 | 22.5 |

| M6A3B-004 | Phenyl | 3-Chloroaniline | 180 | 18.1 |

| M6A3B-005 | Phenyl | Cyclopropylamine | 350 | >50 |

| Sorafenib (Ref.) | - | - | 180 | 19.3 |

Antimicrobial Agents

Aminopyridine and picolinate derivatives have been investigated for their antimicrobial properties. For instance, chloropicolinate amides have been synthesized and tested as novel inhibitors for Mycobacterium tuberculosis. The structural features of Methyl 6-amino-3-bromopicolinate make it an excellent starting point for the development of novel anti-tubercular or broad-spectrum antibacterial agents.

Agrochemicals

The pyridine ring is a common motif in many herbicides and insecticides. The ability to functionalize Methyl 6-amino-3-bromopicolinate at multiple positions allows for the fine-tuning of its physicochemical properties to enhance efficacy and selectivity for specific agricultural applications.

Detailed Experimental Protocols

The following are representative protocols for key synthetic transformations of Methyl 6-amino-3-bromopicolinate, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 3-position of the pyridine ring.

Materials:

-

Methyl 6-amino-3-bromopicolinate

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

Toluene, Ethanol, and Water (4:1:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add Methyl 6-amino-3-bromopicolinate, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the degassed solvent mixture (Toluene:Ethanol:Water) to the flask.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired Methyl 6-amino-3-arylpicolinate.

Protocol 2: Amide Synthesis from the Picolinate Ester

This two-step protocol involves the hydrolysis of the methyl ester followed by amide coupling.

Step A: Ester Hydrolysis

Materials:

-

Methyl 6-amino-3-arylpicolinate (from Protocol 1)

-

Lithium hydroxide (LiOH) (2.0 equivalents)

-

Tetrahydrofuran (THF) and Water (3:1 mixture)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the picolinate ester in the THF/water mixture in a round-bottom flask.

-

Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl, which should precipitate the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 6-amino-3-arylpicolinic acid.

Step B: Amide Coupling

Materials:

-

6-Amino-3-arylpicolinic acid (from Step A)

-

Desired primary or secondary amine (1.1 equivalents)

-

HATU (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add the amine to the reaction mixture and continue to stir at room temperature for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final picolinamide derivative.

Conclusion

Methyl 6-amino-3-bromopicolinate represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in human health and agriculture. Its strategic functionalization allows for the application of modern synthetic methodologies to create diverse libraries of molecules for biological screening. The exploration of its derivatives as kinase inhibitors, antimicrobial agents, and agrochemicals provides fertile ground for future research and development endeavors. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to unlock the full potential of this promising chemical scaffold.

References

- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 6-amino-3-bromopicolinate for Researchers and Drug Development Professionals

Introduction

Methyl 6-amino-3-bromopicolinate is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including an amino group, a bromine atom, and a methyl ester on a pyridine ring, make it a versatile reagent for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of Methyl 6-amino-3-bromopicolinate, including its chemical properties, a comprehensive list of suppliers and current pricing, a detailed experimental protocol for its use in a Suzuki coupling reaction, and its application in the synthesis of potential therapeutic agents. The information presented here is intended to assist researchers, scientists, and drug development professionals in leveraging this compound for their research and development endeavors.

Chemical Properties and Data

Methyl 6-amino-3-bromopicolinate, with the CAS number 178876-83-0, is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate |

| Synonyms | Methyl 6-amino-3-bromopyridine-2-carboxylate |

| Appearance | Solid |

| Storage | Room temperature, protect from light |

Suppliers and Pricing

The availability and pricing of Methyl 6-amino-3-bromopicolinate can vary among chemical suppliers. The following table summarizes information from several vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | Synthonix: SY3H3D67FC95 | 97% | - | Contact for pricing |

| Santa Cruz Biotechnology | sc-286307 | - | - | Contact for pricing |

| ChemScene | CS-0041829 | ≥96% | - | Contact for pricing |

| BLD Pharm | BD144725 | - | - | Contact for pricing |

Application in Drug Discovery: Synthesis of an HIV Capsid Inhibitor Precursor

Methyl 6-amino-3-bromopicolinate is a key starting material in the synthesis of various compounds with potential therapeutic applications. A notable example is its use in the preparation of precursors for HIV capsid inhibitors. The following section details an experimental protocol for a Suzuki coupling reaction, a cornerstone of modern medicinal chemistry, utilizing this versatile building block.

Experimental Protocol: Suzuki Coupling Synthesis of Methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate

This protocol describes the synthesis of methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate, a key intermediate in the development of novel HIV capsid inhibitors[1].

Materials:

-

Methyl 6-amino-3-bromopicolinate (1.0 eq)

-

(3-cyano-4-fluorophenyl)boronic acid (1.1 eq)

-

1,2-Dimethoxyethane (DME)

-

1N aqueous Potassium Carbonate (K₂CO₃) solution (2.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Nitrogen gas (N₂)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Purification system (e.g., column chromatography)

Procedure:

-

To a reaction flask, add Methyl 6-amino-3-bromopicolinate and (3-cyano-4-fluorophenyl)boronic acid.

-

Add 1,2-dimethoxyethane to dissolve the reactants.

-

Add the 1N aqueous potassium carbonate solution to the mixture.

-

Degas the reaction mixture by evacuating the flask and backfilling with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.

-

Stir the reaction mixture at a specified temperature (e.g., 80-90 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate.

Role in the Drug Discovery Pipeline

Chemical building blocks like Methyl 6-amino-3-bromopicolinate are fundamental to the early stages of the drug discovery process. Their utility lies in their ability to be readily modified through various chemical reactions to generate a diverse library of novel compounds. These compounds are then screened for biological activity against specific therapeutic targets.

The diagram below illustrates a simplified, logical workflow of how a versatile building block is utilized in a typical drug discovery pipeline, leading to the identification of a lead compound.

Methyl 6-amino-3-bromopicolinate is a commercially available and highly versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating novel molecular entities, particularly through robust and well-established synthetic methodologies like the Suzuki coupling, makes it a valuable tool for medicinal chemists. This guide provides a foundational understanding of this compound, equipping researchers with the necessary information to incorporate it into their synthetic strategies for the discovery of new therapeutic agents.

References

Methodological & Application

The Synthetic Utility of Methyl 6-amino-3-bromopicolinate: A Versatile Building Block for Novel Molecular Architectures

For Immediate Release

Methyl 6-amino-3-bromopicolinate has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing amino, bromo, and methyl ester moieties on a pyridine scaffold, offers a versatile platform for the synthesis of a diverse array of complex organic molecules. This application note provides a detailed overview of its uses in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions, and includes specific experimental protocols.

Introduction

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a valuable building block in medicinal chemistry and materials science.[1] The presence of a bromine atom at the 3-position allows for the introduction of various substituents via cross-coupling reactions, while the amino group at the 6-position and the methyl ester at the 2-position provide additional handles for synthetic modifications.[2] This trifunctional pyridine derivative is particularly useful in the construction of novel heterocyclic compounds with potential biological activity, including kinase inhibitors.[3]

Key Applications in Organic Synthesis

The primary utility of Methyl 6-amino-3-bromopicolinate lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of pharmaceuticals and other functional organic materials.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Methyl 6-amino-3-bromopicolinate serves as an excellent substrate for coupling with a variety of aryl and heteroaryl boronic acids or their esters. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties at the 3-position of the pyridine ring, leading to the synthesis of biaryl and heteroaryl-substituted aminopicolinates.

Table 1: Representative Suzuki-Miyaura Coupling of Methyl 6-amino-3-bromopicolinate with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 78 |

| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | 24 | 88 |

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of Methyl 6-amino-3-bromopicolinate with a wide range of primary and secondary amines. This transformation is crucial for the synthesis of substituted 3-aminopicolinates, which are important scaffolds in numerous biologically active compounds.

Table 2: Representative Buchwald-Hartwig Amination of Methyl 6-amino-3-bromopicolinate with Various Amines

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 90 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 100 | 16 | 88 |

| 4 | n-Butylamine | Pd₂(dba)₃ | RuPhos | LHMDS | THF | 80 | 12 | 75 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 6-amino-3-bromopicolinate with an arylboronic acid.

Materials:

-

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/H₂O, 4:1)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Methyl 6-amino-3-bromopicolinate, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of Methyl 6-amino-3-bromopicolinate with an amine.

Materials:

-

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

-

Add Methyl 6-amino-3-bromopicolinate and the amine to the flask.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving Methyl 6-amino-3-bromopicolinate.

Conclusion

Methyl 6-amino-3-bromopicolinate is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its ability to readily undergo Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a straightforward and efficient route to a wide range of substituted aminopicolinates. The protocols and data presented herein serve as a guide for researchers in the fields of drug discovery, agrochemicals, and materials science to unlock the synthetic potential of this important intermediate.

References

Methyl 6-amino-3-bromopicolinate as a building block in drug discovery

Application Notes: Methyl 6-amino-3-bromopicolinate in Drug Discovery

Introduction

Methyl 6-amino-3-bromopicolinate is a versatile heterocyclic building block crucial in the field of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine core with strategically positioned amino, bromo, and methyl ester groups, allows for a wide range of chemical modifications. This makes it an invaluable scaffold for the synthesis of complex molecules targeting various biological pathways. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the amino group can be readily derivatized, and the methyl ester provides a handle for amide bond formation or hydrolysis. These reactive sites enable the generation of diverse compound libraries for screening and lead optimization in the development of new therapeutic agents, including kinase inhibitors and antiviral compounds.[1][2][3]

Chemical and Physical Properties

The key properties of Methyl 6-amino-3-bromopicolinate are summarized below, providing essential information for its handling, storage, and use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 178876-83-0 | [4][5] |

| Molecular Formula | C₇H₇BrN₂O₂ | [4][5] |

| Molecular Weight | 231.05 g/mol | [4][5] |

| Appearance | Solid | |

| Purity | ≥96% | [4] |

| IUPAC Name | methyl 6-amino-3-bromo-2-pyridinecarboxylate | |

| Storage | 4°C, protect from light, stored under nitrogen | [4] |

| SMILES | O=C(OC)C1=NC(N)=CC=C1Br | [4] |

Key Applications and Synthetic Protocols

Methyl 6-amino-3-bromopicolinate serves as a pivotal intermediate for constructing a variety of molecular architectures. The bromine atom at the 3-position is particularly useful for introducing molecular diversity through carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester.[6][7] This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors.[8]

General Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure that may require optimization for specific substrates.[6][8]

Materials:

-

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 ratio)

-

Schlenk flask and condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 6-amino-3-bromopicolinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The final concentration of the substrate should be approximately 0.1 M.[7]

-

Heat the reaction mixture to 80–110 °C with vigorous stirring.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Representative Data for Suzuki-Miyaura Coupling

The following table shows illustrative reaction conditions for similar substrates.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Methyl 3-boronobenzoate | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 | [6] |

| 1-Iodonaphthalene | Methyl 3-boronobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 97 | [6] |

| 8-bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 70 | 18 | 85 | [8] |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming carbon-nitrogen bonds, a critical step in synthesizing many pharmaceuticals.[9][10] This reaction allows for the introduction of various primary or secondary amines at the 3-position of the picolinate core.

Detailed Protocol: Buchwald-Hartwig Amination

This is a generalized protocol that should be adapted and optimized for specific amine partners.[9][11]

Materials:

-

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Xantphos or other suitable ligand (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene or dioxane

-

Schlenk tube or flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.

-

Add Methyl 6-amino-3-bromopicolinate and the desired amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 90–110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[11]

Representative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the amination of similar bromopyridine substrates.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-24 | 70-95 | [9] |

| 2-bromo-6-methyl pyridine | trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [12] |

Application in Kinase Inhibitor Synthesis

Derivatives of brominated pyridines are common scaffolds for kinase inhibitors, which are crucial in oncology.[3] These inhibitors often function by competing with ATP at the enzyme's active site. The EGFR signaling pathway is a common target.[13] An inhibitor synthesized using Methyl 6-amino-3-bromopicolinate could block the tyrosine kinase domain, preventing autophosphorylation and downstream signaling that leads to cell proliferation.

Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. 99mTc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Methyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3-bromopicolinate is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The presence of a bromine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and versatile methods for carbon-carbon bond formation.[4][5][6] This reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the aminopicolinate scaffold, providing access to novel compounds with potential biological activity.

These application notes provide detailed protocols and guidance for performing Suzuki cross-coupling reactions with Methyl 6-amino-3-bromopicolinate. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[6][7] For Methyl 6-amino-3-bromopicolinate, the general reaction scheme is as follows:

Caption: General Suzuki Cross-Coupling Reaction Scheme.

Key Experimental Parameters and Optimization

Successful Suzuki cross-coupling reactions are highly dependent on the choice of catalyst, base, solvent, and temperature. For substrates containing amino groups, such as Methyl 6-amino-3-bromopicolinate, special consideration may be needed to avoid side reactions or catalyst inhibition.[8]

Table 1: Common Reagents and Conditions for Suzuki Cross-Coupling Reactions

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃, PCy₃) | Catalyst choice is crucial and may require screening. Pd(PPh₃)₄ is often a good starting point.[7][9] |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates | Boronic acids are common, but trifluoroborates can offer enhanced stability and reactivity.[7][10] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly impact yield. K₃PO₄ is often effective for nitrogen-containing heterocycles.[8] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, Dimethoxyethane (DME), Tetrahydrofuran (THF) | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[8][11] |

| Temperature | 80-110 °C | The reaction temperature will depend on the solvent and the reactivity of the coupling partners. |

| Atmosphere | Inert (Nitrogen or Argon) | It is essential to perform the reaction under an inert atmosphere to prevent oxidation of the palladium catalyst.[12] |

Experimental Protocols

The following are general protocols for the Suzuki cross-coupling of Methyl 6-amino-3-bromopicolinate with an arylboronic acid. These should be adapted and optimized for specific substrates.

Protocol 1: General Screening Conditions

This protocol is a good starting point for screening different catalysts, bases, and solvents.

Materials:

-

Methyl 6-amino-3-bromopicolinate

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (1-5 mol%)

-

Base (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Degassed water

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add Methyl 6-amino-3-bromopicolinate, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.[13]

-

Add the anhydrous solvent and degassed water (typically a 4:1 or 5:1 ratio of solvent to water).[8]

-